(5-(Pyridin-3-yl)furan-2-yl)methanol
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Overview
Description
(5-(Pyridin-3-yl)furan-2-yl)methanol is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is a research chemical often used in various scientific studies due to its unique structure, which includes both a pyridine and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)furan-2-yl)methanol typically involves the reaction of pyridine-3-carbaldehyde with furan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-3-yl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid or furan-2-carboxylic acid.
Reduction: Formation of pyridin-3-ylmethanol or furan-2-ylmethanol.
Substitution: Formation of various substituted pyridine or furan derivatives.
Scientific Research Applications
(5-(Pyridin-3-yl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-yl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) in certain cell types, which contributes to its anti-inflammatory effects . The compound may also interact with other cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-(Pyridin-3-yl)furan-2-yl)methanol: Unique due to the presence of both pyridine and furan rings.
Pyridin-3-ylmethanol: Lacks the furan ring, which may result in different chemical and biological properties.
Furan-2-ylmethanol: Lacks the pyridine ring, leading to distinct reactivity and applications.
Uniqueness
This compound is unique because it combines the chemical properties of both pyridine and furan rings, making it a versatile compound for various scientific applications. Its dual-ring structure allows for diverse chemical reactions and potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
837376-53-1 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(5-pyridin-3-ylfuran-2-yl)methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2 |
InChI Key |
XZPLETXBRNFXDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CO |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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